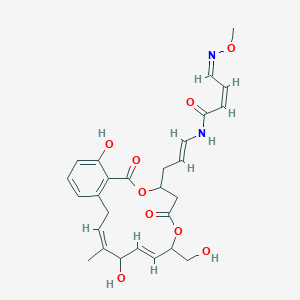

Lobatamide D

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

洛巴酰胺 D 是一种从海鞘 Aplidium lobatum 中分离得到的细胞毒性大环内酯洛巴酰胺 D 已显示出对多种人类癌细胞系具有显著的抗增殖作用,使其成为一种很有前途的抗肿瘤治疗药物 .

准备方法

洛巴酰胺 D 的合成涉及几个关键步骤:

1,1-二取代烯丙基的硼氢化: 此步骤构建了烯丙基芳基部分,包括三取代 Z-烯烃。

Migita-Kosugi-Stille 偶联: 该反应用于形成烯丙基芳基部分。

赵氏大环内酯化: 此步骤涉及在酸性条件下形成双内酯中间体。

末端炔烃的氢锆化-碘化: 此步骤接着是铜介导的与伯酰胺的偶联

化学反应分析

洛巴酰胺 D 会经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成不同的产物,具体取决于所使用的试剂和条件。

还原: 还原反应可以修饰烯胺侧链或大环苯内酯核心。

科学研究应用

Introduction to Lobatamide D

This compound is a member of the lobatamide family, which consists of potent cytotoxic macrolides originally isolated from marine organisms, particularly the tunicate Aplidium lobatum. These compounds have garnered attention due to their unique chemical structures and significant biological activities, particularly in cancer research and as inhibitors of vacuolar (H^+)-ATPase. Understanding the applications of this compound is crucial for exploring its potential therapeutic uses in various biomedical fields.

Key Chemical Features

- Structural Composition : this compound features a benzolactone core with a unique side chain that contributes to its biological activity.

- Stereochemistry : The stereochemical configuration at several key positions is critical for its interaction with biological targets.

Antitumor Activity

This compound has demonstrated significant antitumor properties in various studies. Its mechanism of action primarily involves the inhibition of vacuolar (H^+)-ATPase, which is crucial for cancer cell survival and proliferation. Research indicates that this inhibition leads to disrupted pH homeostasis in cancer cells, promoting apoptosis.

- Case Study : In vitro studies have shown that this compound effectively reduces cell viability in several cancer cell lines, including breast and colon cancer cells. The compound's potency is comparable to other known chemotherapeutic agents, making it a candidate for further development in oncology.

Inhibition of Vacuolar (H^+)-ATPase

The inhibition of vacuolar (H^+)-ATPase by this compound has implications beyond cancer treatment. This enzyme plays a vital role in various physiological processes, including ion transport and cellular pH regulation.

- Research Findings : Studies have revealed that this compound exhibits selective inhibition of vacuolar (H^+)-ATPase activity in tumor cells, leading to altered metabolic pathways that can be exploited for therapeutic purposes.

Antimicrobial Properties

Emerging research suggests that this compound may possess antimicrobial activity against specific bacterial strains. This property could be attributed to its ability to disrupt cellular processes essential for bacterial survival.

- Preliminary Studies : Initial investigations indicate that this compound shows promise against certain pathogens, warranting further exploration into its potential as an antimicrobial agent.

Comparative Data Table

作用机制

洛巴酰胺 D 通过抑制哺乳动物空泡型质子 ATP 酶 (V-ATPase) 来发挥其作用。该酶是一种 ATP 驱动的质子泵,调节细胞内 pH 值。通过抑制 V-ATPase,洛巴酰胺 D 破坏了细胞内的 pH 平衡,导致细胞死亡。这种机制对依赖 V-ATPase 生存和增殖的癌细胞特别有效 .

相似化合物的比较

洛巴酰胺 D 在结构上类似于其他水杨酸烯胺,例如:

- 洛巴酰胺 A

- 洛巴酰胺 B

- 洛巴酰胺 C

- 水杨酸卤酰胺 A

- 顶端烯烃 A

洛巴酰胺 D 的独特之处在于其独特的结构,与洛巴酰胺 A-C 相比,它多了一个羟基。这种结构差异有助于其独特的生物活性,以及作为抗肿瘤剂的潜力 .

属性

分子式 |

C27H32N2O9 |

|---|---|

分子量 |

528.5 g/mol |

IUPAC 名称 |

(Z,4Z)-N-[(E)-3-[(9E,12Z)-11,19-dihydroxy-8-(hydroxymethyl)-12-methyl-2,6-dioxo-3,7-dioxabicyclo[13.4.0]nonadeca-1(15),9,12,16,18-pentaen-4-yl]prop-1-enyl]-4-methoxyiminobut-2-enamide |

InChI |

InChI=1S/C27H32N2O9/c1-18-10-11-19-6-3-8-23(32)26(19)27(35)38-20(7-4-14-28-24(33)9-5-15-29-36-2)16-25(34)37-21(17-30)12-13-22(18)31/h3-6,8-10,12-15,20-22,30-32H,7,11,16-17H2,1-2H3,(H,28,33)/b9-5-,13-12+,14-4+,18-10-,29-15- |

InChI 键 |

JIRIKJKTSMGHQG-ZBKQNIHQSA-N |

手性 SMILES |

C/C/1=C/CC2=C(C(=CC=C2)O)C(=O)OC(CC(=O)OC(/C=C/C1O)CO)C/C=C/NC(=O)/C=C\C=N/OC |

规范 SMILES |

CC1=CCC2=C(C(=CC=C2)O)C(=O)OC(CC(=O)OC(C=CC1O)CO)CC=CNC(=O)C=CC=NOC |

同义词 |

lobatamide D |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。